molecular formula C18H19NO B5889302 N-ethyl-N-(2-methylphenyl)-3-phenylacrylamide

N-ethyl-N-(2-methylphenyl)-3-phenylacrylamide

Cat. No. B5889302
M. Wt: 265.3 g/mol
InChI Key: VHWOYFACVWXTCI-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-methylphenyl)-3-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It is also known as EMPPA and has a molecular formula of C19H20NO. EMPPA is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of EMPPA is not fully understood. However, it has been proposed that EMPPA may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, EMPPA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. EMPPA has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
EMPPA has been shown to have several biochemical and physiological effects. For example, EMPPA has been found to increase the levels of certain antioxidants, such as glutathione and superoxide dismutase, in cells. EMPPA has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cells. Additionally, EMPPA has been found to increase the expression of genes involved in mitochondrial biogenesis, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

EMPPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. EMPPA also has a relatively long half-life, which allows for sustained exposure in cell culture experiments. However, EMPPA has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Additionally, EMPPA has not been extensively studied in vivo, so its pharmacokinetics and toxicity in animal models are not well understood.

Future Directions

There are several future directions for research on EMPPA. One area of interest is the development of EMPPA derivatives with improved pharmacokinetic properties, such as increased water solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of EMPPA in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of EMPPA and to determine its toxicity and safety profile in vivo.

Synthesis Methods

EMPPA can be synthesized by reacting N-ethyl-N-(2-methylphenyl)acetamide with benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

EMPPA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EMPPA has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, EMPPA has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease.

properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-3-19(17-12-8-7-9-15(17)2)18(20)14-13-16-10-5-4-6-11-16/h4-14H,3H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWOYFACVWXTCI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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